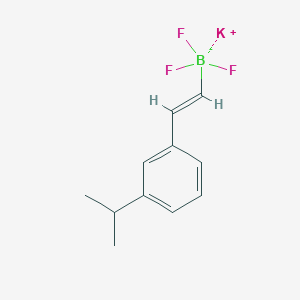
Potassium (E)-trifluoro(3-isopropylstyryl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (E)-trifluoro(3-isopropylstyryl)borate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound features a trifluoroborate group, which is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (E)-trifluoro(3-isopropylstyryl)borate typically involves the reaction of an appropriate styrene derivative with a boron reagent. One common method is the hydroboration of the styrene derivative followed by the treatment with potassium trifluoroborate. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products .
化学反応の分析
Types of Reactions
Potassium (E)-trifluoro(3-isopropylstyryl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and various nucleophiles. Reaction conditions often involve mild temperatures and solvents such as ethanol or tetrahydrofuran .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki–Miyaura coupling reactions, the product is typically a biaryl compound .
科学的研究の応用
Potassium (E)-trifluoro(3-isopropylstyryl)borate has numerous applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules for various studies, including drug development and molecular biology research.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of potassium (E)-trifluoro(3-isopropylstyryl)borate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a new carbon-carbon bondThe molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the reaction .
類似化合物との比較
Similar Compounds
- Potassium vinyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium benzyltrifluoroborate
Uniqueness
Potassium (E)-trifluoro(3-isopropylstyryl)borate is unique due to its specific structure, which includes an isopropyl group and a styryl moiety. This structure imparts distinct reactivity and stability compared to other trifluoroborate compounds, making it particularly useful in certain synthetic applications .
特性
IUPAC Name |
potassium;trifluoro-[(E)-2-(3-propan-2-ylphenyl)ethenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3.K/c1-9(2)11-5-3-4-10(8-11)6-7-12(13,14)15;/h3-9H,1-2H3;/q-1;+1/b7-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKBHJGDLHYUMQ-UHDJGPCESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CC1=CC(=CC=C1)C(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/C1=CC(=CC=C1)C(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














